molecular formula C18H14BrNO2 B4267512 7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid

7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid

Cat. No. B4267512
M. Wt: 356.2 g/mol
InChI Key: XOKMBFARUNRTBK-UHFFFAOYSA-N
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Description

7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the quinolinecarboxylic acid family and is commonly known as BDQ.

Mechanism of Action

The mechanism of action of BDQ involves inhibition of the mycobacterial ATP synthase enzyme. This leads to a decrease in ATP production, which is essential for the survival of the bacteria. BDQ has been shown to have a bactericidal effect on Mycobacterium tuberculosis, meaning that it kills the bacteria rather than just inhibiting its growth.
Biochemical and physiological effects:
BDQ has been shown to have low toxicity in vitro and in vivo studies. It does not exhibit significant cytotoxicity against mammalian cells and has a favorable safety profile. BDQ has been found to be effective against both replicating and non-replicating forms of Mycobacterium tuberculosis, which is important in the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

BDQ has several advantages for use in laboratory experiments. It has a high potency against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the treatment of tuberculosis. BDQ has also been shown to have a low potential for drug-drug interactions, which is important in the treatment of patients with multiple comorbidities. One limitation of BDQ is its high cost, which may limit its availability in resource-limited settings.

Future Directions

There are several future directions for research on BDQ. One area of interest is the development of combination therapies that include BDQ for the treatment of tuberculosis. This may help to overcome the problem of drug resistance that is commonly encountered in the treatment of tuberculosis. Another area of interest is the development of new analogs of BDQ that have improved pharmacological properties, such as increased potency or reduced toxicity. Finally, there is a need for further research on the mechanism of action of BDQ, which may lead to the development of new drugs that target the mycobacterial ATP synthase enzyme.
Conclusion:
In conclusion, BDQ is a promising candidate for the treatment of tuberculosis due to its potent antimycobacterial activity and low toxicity. It has several advantages for use in laboratory experiments, including its high potency against drug-resistant strains of Mycobacterium tuberculosis and low potential for drug-drug interactions. Future research on BDQ may lead to the development of new therapies for tuberculosis and other bacterial infections.

Scientific Research Applications

BDQ has been studied extensively for its potential pharmacological properties. It has been found to exhibit antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to have activity against other bacterial species, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

7-bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-4-11(2)14(7-10)17-9-15(18(21)22)13-6-5-12(19)8-16(13)20-17/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMBFARUNRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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